Authored for Researchers, Scientists, and Drug Development Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0)
Introduction: A Key Halogenated Intermediate in Modern Synthesis
Methyl 3-chloro-4-fluorobenzoate is a halogenated aromatic ester that serves as a crucial building block in the landscape of pharmaceutical development and fine chemical synthesis.[1] Its structure, featuring a benzoate core substituted with both chlorine and fluorine atoms, is not a random assortment of functionalities. Instead, it represents a strategic combination designed to impart specific, desirable properties to larger, more complex molecules. The presence of these halogens can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][3][4]
For drug development professionals, intermediates like this are the foundational components for constructing novel active pharmaceutical ingredients (APIs).[1] Understanding the properties, synthesis, and reactivity of Methyl 3-chloro-4-fluorobenzoate is therefore paramount to leveraging its full potential in the design of next-generation therapeutics. This guide provides an in-depth technical overview, from its fundamental physicochemical properties and synthesis to its application and safe handling, grounded in the principles of synthetic organic chemistry and medicinal chemistry.
Physicochemical & Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its effective and safe utilization in a laboratory or industrial setting. These properties dictate everything from storage and handling to reaction conditions and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 234082-35-0 | [5][6][7] |
| Molecular Formula | C₈H₆ClFO₂ | [5][6][8] |
| Molecular Weight | 188.58 g/mol | [5][6][8] |
| Appearance | Off-white powder/crystals | [1] |
| Purity | Typically supplied at ≥97% | [6][9] |
| Boiling Point | ~238 °C | [1] |
| Flash Point | ~102 °C | [1] |
| Storage Conditions | Store in a dry, cool, well-ventilated area, sealed from light and moisture. | [6][8][9] |
Synthesis and Mechanistic Insight
The most common and direct route to Methyl 3-chloro-4-fluorobenzoate is through the Fisher esterification of its corresponding carboxylic acid, 3-chloro-4-fluorobenzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available reagents.
The Fisher Esterification Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key is the initial protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄). This step is crucial as it activates the carbonyl carbon, making it significantly more electrophilic and susceptible to attack by the weak nucleophile, methanol. The subsequent proton transfers and elimination of a water molecule regenerate the catalyst and yield the final ester product.
Laboratory Synthesis Protocol
This protocol describes a robust, self-validating method for the synthesis and purification of Methyl 3-chloro-4-fluorobenzoate. The causality behind each step is explained to provide a deeper understanding beyond simple instruction.
Materials:
-
3-chloro-4-fluorobenzoic acid (1.0 eq)
-
Methanol (reagent grade, ~20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-fluorobenzoic acid (e.g., 10.0 g) in an excess of methanol (e.g., 150 mL).
-
Causality: Using methanol as the solvent drives the reaction equilibrium towards the product side according to Le Châtelier's principle.
-
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Causality: The strong acid is the catalyst required to protonate the carbonyl and activate the carboxylic acid for nucleophilic attack.
-
-
Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-8 hours.
-
Causality: The elevated temperature increases the reaction rate. Progress should be monitored to determine the point of completion.
-
-
Reaction Monitoring (Self-Validation): Periodically take a small aliquot from the reaction mixture, spot it on a Thin Layer Chromatography (TLC) plate, and elute with a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes). Visualize under a UV lamp. The reaction is complete when the starting carboxylic acid spot has disappeared and a new, higher Rf spot corresponding to the ester product is dominant.
-
Workup - Quenching and Neutralization: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product and dilute the methanol.
-
Causality: The ester is less soluble in water than in methanol.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Causality: The organic ester product has higher solubility in ethyl acetate than in the aqueous phase.
-
-
Workup - Washing: Wash the combined organic layers sequentially with:
-
Saturated NaHCO₃ solution until effervescence ceases. This neutralizes any remaining sulfuric acid and removes any unreacted 3-chloro-4-fluorobenzoic acid.
-
Water.
-
Brine. This removes the bulk of the dissolved water from the organic layer.
-
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter to remove the drying agent.
-
Solvent Removal: Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary to achieve high purity (e.g., ≥99%).[8]
Synthesis Workflow Diagram
Caption: Fisher Esterification workflow for Methyl 3-chloro-4-fluorobenzoate.
Spectral Characterization: A Predictive Analysis
| Spectral Data | Predicted Characteristics |
| ¹H NMR | Aromatic Region (δ 7.0-8.0 ppm): Expect three distinct signals. The fluorine and chlorine substituents will cause complex splitting patterns (doublets, doublet of doublets). The proton ortho to the ester will be the most deshielded. Methyl Ester (δ ~3.9 ppm): A sharp singlet integrating to 3H. |
| ¹³C NMR | Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon signal. Aromatic Carbons (δ 115-165 ppm): Six signals are expected. The carbons directly bonded to fluorine and chlorine will show characteristic large C-F and smaller C-Cl coupling constants, respectively. The carbon attached to the ester group will be around 130-135 ppm. Methyl Carbon (δ ~52 ppm): The methyl group carbon. |
| FT-IR (cm⁻¹) | C=O Stretch (Ester): A strong, sharp absorption band around 1720-1740 cm⁻¹. C-O Stretch (Ester): A strong band in the 1200-1300 cm⁻¹ region. C-F Stretch: A strong absorption around 1200-1250 cm⁻¹. C-Cl Stretch: A band in the 700-800 cm⁻¹ region. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (EI) | Molecular Ion (M⁺): Expect a peak at m/z = 188, with an M+2 isotope peak at m/z = 190 of approximately one-third the intensity, characteristic of a single chlorine atom. Key Fragments: Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 157/159. Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 129/131. |
The Strategic Role in Drug Discovery
The selection of Methyl 3-chloro-4-fluorobenzoate as a starting material is a deliberate choice rooted in established medicinal chemistry principles.
The "Magic Chloro" and Fluorine Advantage
-
Chlorine Substitution: The term "Magic Chloro" has been used to describe the often-dramatic improvements in biological potency and pharmacokinetic properties when a chlorine atom is introduced into a lead compound.[3] Chlorine is an electron-withdrawing group that can alter the pKa of nearby functionalities and engage in favorable halogen bonding interactions within a protein's active site. It can also block sites of metabolic oxidation, thereby increasing the drug's half-life.[3][4]
-
Fluorine Substitution: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability and membrane permeability.[2] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes. Furthermore, fluorine's high electronegativity can modulate the electronic properties of the molecule without adding significant steric bulk.[2]
Application as a Synthetic Scaffold
Methyl 3-chloro-4-fluorobenzoate is a versatile scaffold. The ester group can be readily hydrolyzed back to the carboxylic acid for amide coupling reactions or reduced to a primary alcohol. The aromatic ring can undergo further substitution reactions, allowing for the construction of highly decorated molecular architectures.
Hypothetical Synthetic Pathway Diagram
The following diagram illustrates a hypothetical pathway where Methyl 3-chloro-4-fluorobenzoate is used as a starting point for a more complex target molecule, demonstrating its utility as a building block.
Caption: Hypothetical use of the title compound in a multi-step synthesis.
Safety, Handling, and Storage
While specific toxicological data for this exact isomer is limited, prudent laboratory practice dictates handling it with the care afforded to similar halogenated aromatic compounds.[12][13] Hazard classifications for the related isomer, methyl 4-chloro-3-fluorobenzoate, indicate potential for skin, eye, and respiratory irritation.[14]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat should be worn.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[15] Avoid dust formation.[13]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[13][15]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6]
-
The compound may be light-sensitive; store in an opaque or amber container.[9]
-
Avoid contact with strong oxidizing agents.
Conclusion
Methyl 3-chloro-4-fluorobenzoate (CAS No. 234082-35-0) is more than just a chemical intermediate; it is a strategically designed tool for the modern synthetic and medicinal chemist. Its dual halogenation offers a powerful combination for modulating the biological and physical properties of target molecules. A thorough understanding of its synthesis, characterization, reactivity, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in the pursuit of novel chemical entities and advanced pharmaceutical agents.
References
- Understanding the Properties of Methyl 3-chloro-4-fluorobenzo
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- 3-Chloro-4-Fluorobenzoic Acid. Zhengzhou Alfa Chemical Co.,Ltd.
- SAFETY D
- Methyl 3-chloro-4-fluorobenzo
- 234082-35-0 | CAS D
- Methyl 3-chloro-4-fluorobenzo
- Methyl 4-chloro-3-fluorobenzo
- Safety D
- Benzoic acid, 3-chloro-4-fluoro-, methyl ester SDS, 234082-35-0. ChemSrc.
- Methyl 3-chlorobenzo
- Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal.
- Sourcing Methyl 3-chloro-4-fluorobenzoate: A Guide for Pharmaceutical Buyers. Google Cloud.
- Methyl 4-fluorobenzo
- Methyl 4-fluorobenzoate(403-33-8) 1H NMR spectrum. ChemicalBook.
- “Magic Chloro”: Profound Effects of the Chlorine
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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